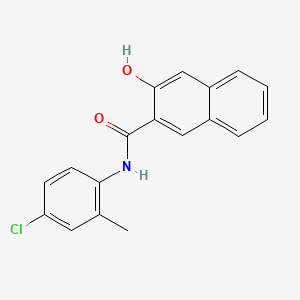

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

CAS No.: 92-76-2

Cat. No.: VC3704451

Molecular Formula: C18H14ClNO2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92-76-2 |

|---|---|

| Molecular Formula | C18H14ClNO2 |

| Molecular Weight | 311.8 g/mol |

| IUPAC Name | N-(4-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide |

| Standard InChI | InChI=1S/C18H14ClNO2/c1-11-8-14(19)6-7-16(11)20-18(22)15-9-12-4-2-3-5-13(12)10-17(15)21/h2-10,21H,1H3,(H,20,22) |

| Standard InChI Key | PSRNXESQSJEQMN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |

Introduction

Chemical Structure and Properties

Molecular Identification

The structural identity of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is defined by several standardized identifiers in chemical databases and registries. The compound has been assigned the CAS number 92-76-2, which serves as its unique identifier in chemical literature and regulatory contexts. Its structure can also be represented through various chemical notation systems, including InChI strings and SMILES notation, which provide machine-readable descriptions of its molecular structure.

Physical and Chemical Properties

The physical and chemical properties of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide are summarized in Table 1, compiled from available data in chemical databases and literature.

Table 1: Physical and Chemical Properties of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H14ClNO2 | |

| Molecular Weight | 311.76-311.8 g/mol | |

| CAS Number | 92-76-2 | |

| IUPAC Name | N-(4-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| InChI | InChI=1S/C18H14ClNO2/c1-11-8-14(19)6-7-16(11)20-18(22)15-9-12-4-2-3-5-13(12)10-17(15)21/h2-10,21H,1H3,(H,20,22) | |

| InChI Key | PSRNXESQSJEQMN-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O |

The compound's structure includes a naphthalene ring system with a hydroxyl group at position 3 and a carboxamide linkage at position 2, connected to a 4-chloro-2-methylphenyl group. This specific arrangement of functional groups contributes to its chemical reactivity and biological properties. The hydroxyl and chloro substituents play particularly important roles in determining the compound's reactivity patterns and its ability to interact with various biological targets.

Synthesis and Production

Synthetic Routes

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide can be synthesized through the condensation reaction between 4-chloro-2-methylbenzenamine and 3-hydroxy-2-naphthoic acid. This synthetic route represents the primary method for preparing the compound both in laboratory and industrial settings. The reaction typically involves the formation of an amide bond between the carboxylic acid group of 3-hydroxy-2-naphthoic acid and the amino group of 4-chloro-2-methylbenzenamine.

Industrial Production

In industrial settings, the synthesis of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide follows similar principles to laboratory synthesis but is conducted on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. After synthesis, the compound is typically purified through crystallization from xylene, which allows for the removal of impurities and the isolation of the pure product.

Chemical Reactivity

Types of Reactions

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide demonstrates diverse chemical reactivity, participating in several types of reactions that are of interest in both research and industrial applications. The compound's reactivity is primarily influenced by its functional groups, particularly the hydroxyl and chloro substituents.

The compound undergoes various chemical reactions, including:

-

Oxidation Reactions: Under specific conditions, 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide can be oxidized to form corresponding quinones. These oxidation reactions are typically mediated by oxidizing agents such as potassium permanganate and chromium trioxide.

-

Reduction Reactions: The compound can undergo reduction reactions, particularly involving the conversion to its corresponding amines. Common reducing agents used for these transformations include sodium borohydride and lithium aluminum hydride.

-

Substitution Reactions: The chloro group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions are often facilitated by nucleophiles such as sodium methoxide or potassium hydroxide.

Reaction Mechanisms

The mechanisms of reactions involving 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide typically depend on the specific reaction conditions and reagents employed. For example, in nucleophilic substitution reactions, the chloro group serves as a leaving group, allowing for the attack by nucleophiles and the formation of substituted derivatives.

Industrial Applications

Textile Industry

The primary industrial application of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide is in the textile industry, where it is used as a coupling component for azoic dyes. These dyes are widely employed for coloring various fabrics, including cotton, viscose, silk, and polyamide fibers. The compound's role in this application is linked to its ability to form stable azo compounds that provide color fastness and durability to dyed textiles.

Dye Chemistry

In the context of dye chemistry, 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide functions as a valuable intermediate in the synthesis of azo dyes. The hydroxyl group in the compound plays a crucial role in the coupling reactions that lead to the formation of azo compounds, which constitute an important class of colorants used in various industrial applications.

Biological Activity

Antimicrobial Properties

Research has indicated that 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with particularly notable activity against Staphylococcus aureus and Escherichia coli. The compound has also shown antifungal properties against fungal strains such as Candida albicans.

The antimicrobial activity of the compound is summarized in Table 2, which presents minimum inhibitory concentration (MIC) values against various bacterial strains.

Table 2: Antimicrobial Activity of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Klebsiella pneumoniae | 128 μg/mL |

Mechanism of Action

The biological activity of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide can be attributed to several mechanisms:

-

Enzyme Inhibition: The compound has been found to inhibit specific enzymes crucial for microbial survival by binding to their active sites. This inhibition disrupts essential metabolic pathways, leading to the observed antimicrobial effects.

-

Disruption of Cell Membrane Integrity: Interaction with microbial membranes may lead to increased permeability, causing cell lysis and death.

-

Receptor Interaction: The compound may modulate receptor activity, leading to altered cellular responses that contribute to its biological effects.

Comparison with Similar Compounds

Structural Analogs

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide belongs to a family of naphthalene derivatives that share structural similarities but differ in their specific substitution patterns. Some of the structurally similar compounds include:

-

Naphthol AS-TR: A compound with similar applications in dyeing processes.

-

Naphthol AS-BO: Another naphthol derivative used in the textile industry.

These structural analogs share the basic naphthalene scaffold but feature different substituent patterns that confer distinct chemical and physical properties.

Comparative Analysis

The unique characteristics of 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide arise from its specific substitution pattern, particularly the presence of chloro and hydroxyl groups. These functional groups contribute to the compound's reactivity and versatility in various applications, distinguishing it from related compounds. The comparative analysis of these compounds provides valuable insights into structure-activity relationships that can guide the development of new derivatives with enhanced properties.

Research Applications

Current Research Areas

4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide has been investigated in several research domains:

-

Chemistry: The compound is used as a coupling component in the synthesis of azo dyes, contributing to advances in synthetic organic chemistry and dye technology.

-

Biology: Its antimicrobial properties have been studied in biological research, with investigations focusing on its potential applications in controlling bacterial and fungal growth.

-

Medicine: The compound has been explored for potential therapeutic applications, particularly given its structural similarity to bioactive compounds with medicinal properties.

Future Research Directions

Future research on 4'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide could focus on:

-

Development of novel derivatives with enhanced antimicrobial activity.

-

Exploration of additional biological activities beyond antimicrobial effects.

-

Investigation of structure-activity relationships to optimize properties for specific applications.

-

Sustainable synthesis methods that reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume